5,6,7,8-Tetrahydroquinolin-6-ol
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Overview
Description
5,6,7,8-Tetrahydroquinolin-6-ol: is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-6-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of 5,6,7,8-tetrahydroquinoline using sodium in ethanol, which yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.
Reduction: The compound can be further reduced to form fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydroquinolin-6-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anticancer agents, with studies indicating their ability to inhibit the proliferation of cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its unique structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-6-ol and its derivatives involves interactions with various molecular targets. For instance, certain derivatives have been shown to inhibit specific enzymes or receptors involved in cancer cell proliferation. The compound can induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Similar in structure but lacks the hydroxyl group at the 6th position.
Quinolin-6-ol: Fully aromatic quinoline derivative with a hydroxyl group at the 6th position.
2-Methyl-5,6,7,8-Tetrahydroquinolin-8-amine: A derivative with a methyl group at the 2nd position and an amine group at the 8th position.
Uniqueness: 5,6,7,8-Tetrahydroquinolin-6-ol is unique due to its partially saturated ring system and the presence of a hydroxyl group at the 6th position. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,8,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOFKNCVCOJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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